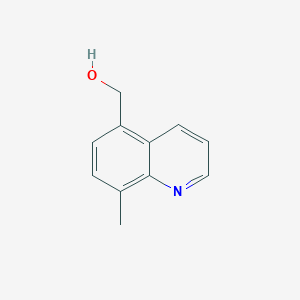
(8-Methylquinolin-5-yl)methanol
Overview
Description
“(8-Methylquinolin-5-yl)methanol” is an organic compound that belongs to the group of quinoline derivatives. It has a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol .
Synthesis Analysis
The synthesis of “(8-Methylquinolin-5-yl)methanol” involves several steps. One method involves the use of sodium dissolved in methanol, 2-chloro-8-methylquinoline-3-carbaldehyde, and N,N-dimethylformamide. The mixture is refluxed for 6 hours until the aldehyde completely disappears .Molecular Structure Analysis
The molecular structure of “(8-Methylquinolin-5-yl)methanol” consists of a quinoline ring with a methyl group at the 8th position and a methanol group at the 5th position. The structure is characterized by a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including “(8-Methylquinolin-5-yl)methanol”, are known to undergo various chemical reactions. These reactions often involve modifications of the quinoline scaffold, leading to the creation of new molecules with potential biological and pharmaceutical activities .Physical And Chemical Properties Analysis
“(8-Methylquinolin-5-yl)methanol” has a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol . Further physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved papers.Scientific Research Applications
Antimicrobial Properties in Food Preservation
- Study: Antimicrobial potentials of active components isolated from Citrullus colocynthis fruits and structure-activity relationships of its analogues against foodborne bacteria (Kim et al., 2014).
- Findings: 8-Methylquinolin analogues, including 8-methylquinolin-5-yl)methanol, showed potent activities against various foodborne bacteria, suggesting potential use as natural preservatives in the food industry.
Potential Antitubercular Agents
- Study: New quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines as potential antitubercular agents (Thomas et al., 2011).
- Findings: Compounds derived from (8-Methylquinolin-5-yl)methanol showed promising antitubercular activities, indicating their potential as lead molecules in tuberculosis treatment.
Material Science and Chemistry
- Studies:
- Bis(μ-2-methylquinolin-8-olato)-κ3 N,O:O;κ3 O:N,O-bis[(acetato-κO)(methanol-κO)zinc(II)] (Sattarzadeh et al., 2009).
- 8-Hydroxy-2-methylquinolinium dichlorido(2-methylquinolin-8-olato-κ2 N,O)zincate(II) methanol solvate (Sattarzadeh et al., 2009).
- Findings: These studies highlight the use of 8-methylquinolin derivatives in the synthesis of zinc complexes, demonstrating applications in the development of new materials and chemical processes.
Fluorescence and Chemosensors
- Study: Design of new functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines as turn-off chemosensors for selective recognition of Pd2+ ions (Shally et al., 2020).
- Findings: Derivatives of 8-methylquinolin were developed as chemosensors for the selective identification of toxic Pd2+ ions, indicating their application in environmental monitoring and safety.
Safety and Hazards
Future Directions
Quinoline derivatives, including “(8-Methylquinolin-5-yl)methanol”, have attracted significant attention due to their wide range of biological and pharmaceutical activities . Future research will likely focus on the synthesis of new quinoline derivatives and the investigation of their potential as therapeutic agents .
properties
IUPAC Name |
(8-methylquinolin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-4-5-9(7-13)10-3-2-6-12-11(8)10/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZBCAXDZRABLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)CO)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309115 | |
| Record name | 8-Methyl-5-quinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methylquinolin-5-yl)methanol | |
CAS RN |
120139-91-5 | |
| Record name | 8-Methyl-5-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120139-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-5-quinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



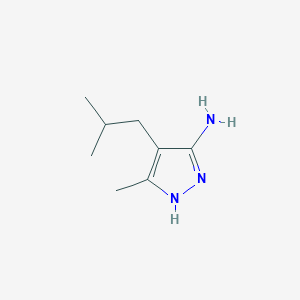
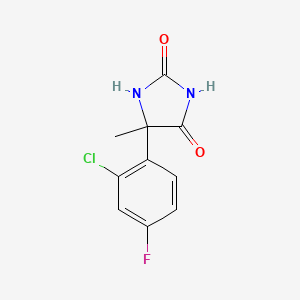

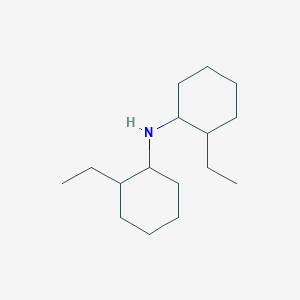
![Methyl[1-(pyridin-2-yl)butyl]amine](/img/structure/B1421852.png)
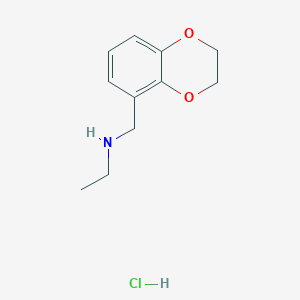
amine dihydrochloride](/img/structure/B1421856.png)
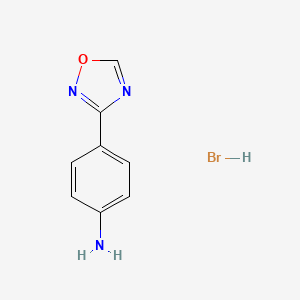

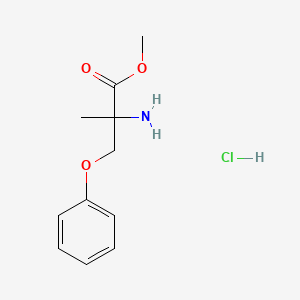
![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1421862.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1421863.png)
![2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride](/img/structure/B1421864.png)
amine dihydrochloride](/img/structure/B1421867.png)